molecular formula C12H7N3 B3356926 Pyrido[1,2-a]benzimidazole-7-carbonitrile CAS No. 695217-47-1

Pyrido[1,2-a]benzimidazole-7-carbonitrile

Cat. No. B3356926
M. Wt: 193.2 g/mol
InChI Key: FIYNZQYMGOBOGI-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazole-7-carbonitrile is a nitrogen-containing heterocyclic compound . It is part of a larger family of compounds known as pyrimido[1,2-a]benzimidazoles, which have been the subject of considerable research due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles, including Pyrido[1,2-a]benzimidazole-7-carbonitrile, has been a topic of significant research. One method involves a one-pot three-component condensation reaction of 1H-benzimidazol-2-amine with p-chloro or bromobenzaldehyde and malononitrile .


Molecular Structure Analysis

The molecular structure of Pyrido[1,2-a]benzimidazole-7-carbonitrile includes a total of 24 bonds, 17 non-H bonds, 16 multiple bonds, 1 triple bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitrile (aromatic), 1 Imidazole, and 1 Pyridine .


Physical And Chemical Properties Analysis

The average mass of Pyrido[1,2-a]benzimidazole-7-carbonitrile is 193.204 Da, and its monoisotopic mass is 193.063995 Da .

Future Directions

Research into pyrimido[1,2-a]benzimidazoles, including Pyrido[1,2-a]benzimidazole-7-carbonitrile, is ongoing. These compounds have shown a wide spectrum of biological activity, making them of great interest in the development of new drugs . Future research may focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential therapeutic applications.

properties

IUPAC Name

pyrido[1,2-a]benzimidazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-8-9-4-5-11-10(7-9)14-12-3-1-2-6-15(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYNZQYMGOBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363637
Record name pyrido[1,2-a]benzimidazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pyrido[1,2-a]benzimidazole-7-carbonitrile

CAS RN

695217-47-1
Record name pyrido[1,2-a]benzimidazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DJ Anderson, AJ Taylor - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
The reduction of 4‐chloro‐3,5‐dinitrobenzonitrile via catalytic hydrogenation and/or titanium trichloride produced three successive hydroxylamines 6,7, and 8 that were fully …
Number of citations: 14 onlinelibrary.wiley.com
N Perin, K Bobanović, I Zlatar, D Jelić, V Kelava… - European Journal of …, 2017 - Elsevier
Benzimidazo[1,2-a]quinolines and benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles with amino chains on the different positions have been evaluated by 2D and 3D assays on the …
Number of citations: 27 www.sciencedirect.com
N Perin, D Babić, P Kassal, A Čikoš, M Hranjec… - Chemosensors, 2022 - mdpi.com
We present the synthesis and analytical, spectroscopic and computational characterization of three amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as novel pH …
Number of citations: 2 www.mdpi.com
RS Begunov, AA Sokolov, TV Shebunina - Russian Journal of Organic …, 2013 - Springer
Pyrido [1, 2-а] benzimidazoles and the other fused polycyclic imidazole derivatives containing a nodal nitrogen atom belong to the most interesting classes of organic compounds since …
Number of citations: 13 link.springer.com

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